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Sodium;5-methoxy-1,2-oxazole-3-carboxylate

Cat. No.: B2629005
CAS No.: 2490375-75-0
M. Wt: 165.08
InChI Key: IKMVQWNHOQOADH-UHFFFAOYSA-M
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Description

Historical Trajectories and Evolution of 1,2-Oxazole Chemistry

The study of oxazole (B20620) and its isomer, isoxazole (B147169), has a rich history dating back to the foundational period of modern organic chemistry. While the first synthesis of an oxazole was reported in the 19th century, significant advancements in isoxazole chemistry gained momentum throughout the 20th century. ontosight.ai Early synthetic methods laid the groundwork for accessing the isoxazole core, but the evolution of the field has been marked by the development of more efficient and regioselective strategies.

A pivotal advancement in isoxazole synthesis has been the widespread application of the [3+2] cycloaddition reaction, often involving the reaction of an alkyne with a nitrile oxide. rsc.orgnih.gov This method has become one of the most broadly researched and reported pathways to isoxazole derivatives. nih.gov Over the decades, research has expanded from fundamental synthesis to the exploration of isoxazoles in various applications, driven by their presence in natural products and their utility as synthetic intermediates. nih.govespublisher.com The continuous development of novel synthetic strategies, including metal-free and green chemistry approaches like ultrasound-assisted synthesis, highlights the ongoing evolution and importance of isoxazole chemistry. nih.govmdpi.com

Key Milestones in 1,2-Oxazole Chemistry Description
Early Syntheses Foundational methods for constructing the isoxazole ring were established, providing initial access to this heterocyclic system.
Development of [3+2] Cycloaddition The 1,3-dipolar cycloaddition of nitrile oxides and alkynes became a cornerstone for the regioselective synthesis of isoxazoles, greatly expanding their accessibility. nih.gov
Discovery in Natural Products The identification of the isoxazole moiety in natural products such as muscimol (B1676869) and ibotenic acid spurred interest in their biological activity and medicinal potential. nih.gov
Advancements in Functionalization Research has focused on developing methods for the regioselective functionalization of the isoxazole ring, allowing for the synthesis of complex and diverse derivatives. rsc.org
Green Synthetic Approaches Modern synthetic chemistry has seen the emergence of eco-friendly methods, such as ultrasound-assisted and microwave-assisted syntheses, for preparing isoxazole derivatives more efficiently and sustainably. mdpi.comresearchgate.net

The Role of Oxazole-Carboxylates as Privileged Scaffolds in Organic Synthesis

In the realm of medicinal chemistry and drug discovery, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of novel therapeutic agents. nih.govrsc.org The 1,2-oxazole ring, particularly when functionalized as an oxazole-carboxylate, is widely recognized as such a scaffold. nih.gov Its importance stems from a combination of its structural and electronic properties.

The isoxazole ring is an electron-rich aromatic system, and the presence of both nitrogen and oxygen heteroatoms allows for a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological macromolecules like enzymes and receptors. daneshyari.comnih.gov The carboxylate group at the 3-position adds a key functional handle that can be used for further synthetic modifications or to interact with biological targets. Isoxazole-carboxylates serve as crucial building blocks for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govsmolecule.com The structural rigidity and defined geometry of the isoxazole ring also make it an attractive component for designing molecules with specific spatial arrangements. mdpi.com

Structural and Electronic Considerations for 5-Methoxy-1,2-oxazole Systems

The structure and electronic nature of the 1,2-oxazole ring are key to its chemical behavior. The ring is a five-membered, planar aromatic system. nih.gov The introduction of a methoxy (B1213986) group at the 5-position, as in Sodium;5-methoxy-1,2-oxazole-3-carboxylate, significantly influences the electronic properties of the scaffold.

The oxygen atom of the methoxy group acts as an electron-donating group through resonance, increasing the electron density of the isoxazole ring. This electronic perturbation can affect the reactivity of the ring in various chemical transformations. The methoxy group also plays a significant role in modulating the binding affinity of the molecule to biological targets. smolecule.com

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide insight into the electronic characteristics of these systems. smolecule.com Such investigations reveal fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For oxazole derivatives, HOMO energies typically range from -6.0 to -8.5 eV, and LUMO energies are between -1.5 to -3.0 eV, leading to energy gaps of 4.5 to 7.0 eV. smolecule.com These values are critical for understanding the molecule's reactivity, stability, and potential for charge transfer within biological systems. researchgate.net

Property Typical Range for Oxazole Derivatives Significance
HOMO Energy -6.0 to -8.5 eV smolecule.comRelates to the ability to donate electrons; higher HOMO energy indicates greater electron-donating character.
LUMO Energy -1.5 to -3.0 eV smolecule.comRelates to the ability to accept electrons; lower LUMO energy indicates greater electron-accepting character.
Energy Gap (HOMO-LUMO) 4.5 to 7.0 eV smolecule.comIndicates chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Overview of Advanced Research Paradigms for this compound

This compound is a versatile compound that finds applications across several areas of chemical research. smolecule.com Its utility is primarily derived from its function as a specialized chemical building block. smolecule.com

In organic synthesis , it serves as a precursor for the construction of more elaborate heterocyclic compounds. smolecule.com The carboxylate and methoxy groups provide reactive sites for further functionalization, allowing chemists to incorporate the 5-methoxy-1,2-oxazole core into larger, more complex molecular frameworks.

In medicinal chemistry , this compound and its derivatives are explored for their potential to modulate biological targets. smolecule.com The isoxazole scaffold is a common feature in many compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Researchers utilize compounds like this compound as starting materials to develop new pharmaceutical candidates aimed at specific diseases. smolecule.com

In biological research , it can be used as a chemical probe to study metabolic pathways and enzyme interactions involving oxazole derivatives. smolecule.com Its defined structure allows for the investigation of specific binding interactions with biological macromolecules, helping to elucidate the mechanisms of action of related compounds. smolecule.com

Finally, in industrial chemistry , it can be utilized in the production of specialty chemicals that require the specific properties imparted by the 5-methoxy-1,2-oxazole moiety. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NNaO4 B2629005 Sodium;5-methoxy-1,2-oxazole-3-carboxylate CAS No. 2490375-75-0

Properties

IUPAC Name

sodium;5-methoxy-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4.Na/c1-9-4-2-3(5(7)8)6-10-4;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMVQWNHOQOADH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NO1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Sodium;5 Methoxy 1,2 Oxazole 3 Carboxylate and Its Precursors

Regioselective Strategies for 1,2-Oxazole Ring Formation with 5-Methoxy Functionalization

The formation of the 1,2-oxazole ring with a methoxy (B1213986) group specifically at the 5-position is a key challenge that has been addressed through various regioselective synthetic methods. These strategies are crucial for ensuring the correct isomeric product, which is fundamental to the compound's ultimate properties and reactivity.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as a primary and highly versatile method for constructing the isoxazole (B147169) core. nih.gov This reaction typically involves the regioselective reaction of a nitrile oxide with an alkyne. arkat-usa.orgresearchgate.net To achieve the desired 5-methoxy substitution, a methoxy-substituted dipolarophile, such as a methoxy-containing alkyne, is often employed. The regioselectivity of the cycloaddition, which dictates the position of the substituents on the final isoxazole ring, is influenced by both electronic and steric factors of the reactants. nih.gov

Recent advancements have focused on developing environmentally benign and efficient protocols, such as conducting these cycloadditions in aqueous media or under ultrasound irradiation to enhance reaction rates and yields. acs.orgacs.orgnih.gov Metal-catalyzed approaches, particularly using copper(I) or silver(I) catalysts, have also been shown to improve the regioselectivity and efficiency of these cycloaddition reactions, even under mild conditions. arkat-usa.orgresearchgate.net Intramolecular [3+2] cycloadditions of nitrile oxides have also been utilized to create fused ring systems containing the isoxazole moiety. researchgate.net

Reaction TypeReactantsKey Features
[3+2] Cycloaddition Nitrile Oxide + Methoxy-alkyneHigh regioselectivity, versatile for substituent introduction. nih.govarkat-usa.org
Ultrasound-assisted Nitrile Oxide + AlkyneEnhanced reaction rates, improved yields, green chemistry approach. acs.orgacs.org
Metal-catalyzed Nitrile Oxide + Alkyne (with Cu(I) or Ag(I) catalyst)Improved regioselectivity and efficiency under mild conditions. arkat-usa.orgresearchgate.net

Ring-closing reactions provide an alternative pathway to the 1,2-oxazole ring. One common strategy involves the cyclization of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. nih.gov This method allows for the construction of the isoxazole ring from an acyclic precursor that already contains the necessary carbon and nitrogen framework. The regiochemical outcome of the cyclization is dependent on the substitution pattern of the starting β-enamino ketoester.

Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction, often mediated by reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2), proceeds under mild conditions to yield substituted isoxazoles. The nature of the electrophile can introduce a halogen at the 4-position, providing a handle for further functionalization. chemsynthesis.com

The Fischer oxazole (B20620) synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. chemsynthesis.combeilstein-journals.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. chemsynthesis.commdpi.com While this method traditionally yields 1,3-oxazoles, modifications and alternative strategies are necessary to adapt it for the synthesis of the 1,2-oxazole (isoxazole) isomer with the specific 5-methoxy substitution pattern. This typically involves the use of appropriately substituted starting materials where the oxygen and nitrogen atom placement leads to the desired isoxazole ring.

The Van Leusen oxazole synthesis is a powerful method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). beilstein-journals.orgorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism to typically yield 5-substituted oxazoles. organic-chemistry.org To apply this synthesis for a 5-methoxy-1,2-oxazole, a variation of the starting materials or reaction pathway would be required to achieve the isoxazole isomer. Modern adaptations of the Van Leusen reaction have focused on improving yields and expanding the substrate scope, including the use of ionic liquids as recyclable solvents and microwave-assisted protocols to accelerate the reaction. organic-chemistry.org

MethodPrecursorsProductKey Features
Van Leusen Oxazole Synthesis Aldehyde + Tosylmethyl isocyanide (TosMIC)5-substituted oxazoleMild, one-pot reaction. beilstein-journals.orgorganic-chemistry.org
Modern Adaptations Aldehyde + TosMIC5-substituted oxazoleUse of ionic liquids, microwave assistance for improved efficiency. organic-chemistry.org

The synthesis of the target molecule often involves the strategic derivatization of precursors and interconversion of functional groups. For instance, a common route to 5-amino-1,2-oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov The resulting amino group can then potentially be converted to a methoxy group through a series of chemical transformations.

Furthermore, the synthesis of polysubstituted oxazoles can be achieved through methods like the one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence, which allows for the introduction of various substituents onto the oxazole ring. organic-chemistry.org Such strategies could be adapted to introduce a methoxy group at the desired position.

Optimized Carboxylation Strategies at the 3-Position

Once the 5-methoxy-1,2-oxazole ring is constructed, the next critical step is the introduction of a carboxyl group at the 3-position. This is typically followed by salt formation with a sodium base to yield the final product.

A highly efficient and atom-economical approach for the carboxylation of aromatic heterocycles is through direct C-H functionalization using carbon dioxide (CO2) as the C1 source. acs.org Research by Hu and colleagues has demonstrated a metal-free method for the direct carboxylation of oxazoles and other heterocycles. This reaction is mediated by a simple base, cesium carbonate (Cs2CO3), and proceeds at elevated temperatures. This strategy is advantageous due to the abundance and low cost of CO2, and it avoids the use of pre-functionalized substrates or toxic metal catalysts. acs.org

Alternative strategies involve the synthesis of an isoxazole precursor that already contains a functional group at the 3-position which can be converted to a carboxylic acid. For example, the hydrolysis of a 3-cyano or 3-ester substituted isoxazole can yield the desired carboxylic acid. The synthesis of such precursors can be achieved through cycloaddition reactions using appropriately functionalized starting materials.

The final step in the synthesis of Sodium;5-methoxy-1,2-oxazole-3-carboxylate involves the reaction of the 5-methoxy-1,2-oxazole-3-carboxylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous medium. The desired sodium salt can then be isolated by crystallization or evaporation of the solvent.

Direct Carboxylation Techniques

Direct carboxylation involves the introduction of a carboxyl group onto the isoxazole ring via C-H activation. This approach is highly atom-economical but often faces challenges in regioselectivity. For aromatic heterocycles, direct carboxylation using carbon dioxide (CO₂) as an inexpensive and abundant C1 source is a significant area of research. organic-chemistry.org

Methodologies for the direct carboxylation of azoles can be metal-catalyzed or metal-free. organic-chemistry.org

Metal-Catalyzed Carboxylation : Transition metal complexes, particularly those of copper, gold, and rhodium, have been shown to catalyze the direct C-H carboxylation of heteroaromatics like oxazoles and benzoxazoles. mdpi.comlookchem.com For instance, N-heterocyclic carbene (NHC) copper(I) complexes can effectively catalyze the carboxylation of benzoxazoles at the C2 position with CO₂. lookchem.com Gold(I) catalysts have been reported for the C5-carboxylation of unsubstituted isoxazoles. researchgate.net Achieving carboxylation specifically at the C3 position of a 5-substituted isoxazole via this direct route remains a significant synthetic challenge, as the reaction is typically governed by the most acidic proton on the heterocyclic ring.

Metal-Free Carboxylation : A straightforward method for the direct carboxylation of some aromatic heterocycles uses CO₂ with a strong base like cesium carbonate (Cs₂CO₃) at elevated temperatures, completely avoiding a metal catalyst. organic-chemistry.org The success of this method is highly dependent on the acidity of the target C-H bond.

The primary challenge in applying these techniques to synthesize 5-methoxy-1,2-oxazole-3-carboxylic acid is controlling the regioselectivity to favor functionalization at the C3 position over the potentially more reactive C4 position.

Indirect Carboxylation via Precursor Modifications

A more common and regioselective strategy for synthesizing 5-methoxy-1,2-oxazole-3-carboxylate involves constructing the heterocyclic ring from functionalized acyclic precursors. This method offers superior control over the final substitution pattern.

Cyclocondensation of β-Keto Esters : The most prevalent method for synthesizing 3-carboxy-substituted isoxazoles is the cyclization reaction between a β-keto ester and hydroxylamine. researchgate.netresearchgate.net In this approach, a precursor such as a dialkyl 2-methoxy-3-oxobutanedioate would be reacted with hydroxylamine (NH₂OH). The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the desired methyl or ethyl 5-methoxy-1,2-oxazole-3-carboxylate. The ester can then be hydrolyzed to the carboxylic acid. The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the formation of the desired 3-carboxy isoxazole over the isomeric 5-carboxy product. researchgate.net

[3+2] Cycloaddition Reactions : The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a powerful tool for isoxazole synthesis. nih.gov To obtain the target structure, this would involve the reaction of methoxyacetonitrile (B46674) oxide (generated in situ) with an acetylenic carboxylate, such as methyl propiolate. This method builds the isoxazole ring in a single, highly regioselective step.

These indirect methods, particularly the β-keto ester route, are generally preferred for their reliability and high degree of regiochemical control, making them more suitable for the specific synthesis of 5-methoxy-1,2-oxazole-3-carboxylic acid.

Methodologies for Sodium Salt Formation and Crystallization Engineering

The conversion of the carboxylic acid to its sodium salt and subsequent purification are critical steps to obtain a high-purity, stable final product. These processes involve standard chemical reactions coupled with precise physical separation and purification techniques.

Optimized Protocols for High-Purity Sodium Salt Preparation

The formation of this compound is an acid-base neutralization reaction. To ensure high purity, the protocol must be optimized for stoichiometry, solvent selection, and removal of byproducts.

Base Selection : A high-purity sodium base is required. Common choices include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), and sodium alkoxides (e.g., sodium methoxide). The choice of base can influence the reaction rate and the nature of byproducts (e.g., water from NaOH, water and CO₂ from carbonates).

Stoichiometric Control : A precise 1:1 molar ratio of the carboxylic acid to the sodium base (monobasic) is crucial. Using a slight excess of the carboxylic acid and then removing it can prevent residual base in the final product. The reaction progress is typically monitored by pH measurement, aiming for a neutral endpoint.

Solvent System : The reaction is performed in a solvent that dissolves the carboxylic acid and allows for the precipitation of the sodium salt, or one in which both are soluble, followed by removal of the solvent. Alcohols like ethanol (B145695) or methanol, or aqueous mixtures, are commonly used.

The table below summarizes key parameters for the salt formation reaction.

ParameterOptionsConsiderations for High Purity
Sodium BaseNaOH, NaHCO₃, Na₂CO₃, Sodium AlkoxideChoice impacts byproducts (H₂O, CO₂). Alkoxides must be used in anhydrous conditions.
SolventEthanol, Methanol, Water, AcetoneShould allow for good reactivity and facilitate easy isolation of the final salt.
Stoichiometry1:1 Acid:Base (monobasic)Precise control is critical to avoid unreacted starting materials. pH monitoring is essential.
Temperature0°C to Room TemperatureLower temperatures can help control the reaction and improve the crystal quality of the product if it precipitates directly.

Advanced Crystallization and Isolation Techniques

Crystallization is the primary method for purifying the synthesized sodium salt. The goal is to produce a crystalline material with high purity, uniform particle size, and good stability.

Recrystallization : This is the most common technique. The crude sodium salt is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools slowly, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution.

Anti-Solvent Crystallization : In this method, the sodium salt is dissolved in a solvent in which it is highly soluble. A second solvent (the "anti-solvent"), in which the salt is insoluble, is then added slowly. This induces precipitation of the salt, ideally in a crystalline form.

Isolation and Drying : Once crystallization is complete, the solid product is isolated by filtration. The collected crystals are washed with a small amount of cold solvent or the anti-solvent to remove any remaining mother liquor. The final product is then dried under vacuum at a controlled temperature to remove all residual solvent without causing decomposition.

Green Chemistry Approaches in the Synthesis of 5-Methoxy-1,2-oxazole-3-carboxylate Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. nih.gov

Solvent-Free and Environmentally Benign Reaction Systems

Developing synthetic routes that minimize or eliminate the use of hazardous organic solvents is a key goal of green chemistry.

Aqueous Media : Performing reactions in water is highly desirable. For instance, the one-pot synthesis of 4H-isoxazol-5-ones from ketoesters, aldehydes, and hydroxylamine hydrochloride can be efficiently carried out in an aqueous medium without any catalyst. nih.gov This approach could be adapted for the synthesis of the 5-methoxy-1,2-oxazole-3-carboxylate precursor.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. sphinxsai.com This technique can be applied to the cyclocondensation or cycloaddition steps in the synthesis of the isoxazole ring.

Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can promote reactions, often under milder conditions and in shorter times. The synthesis of isoxazole derivatives has been successfully demonstrated using ultrasound radiation, sometimes eliminating the need for a catalyst. acs.org

Solid-Support Synthesis : Reactions can be carried out on the surface of a solid support, such as K-10 clay, which can act as a catalyst and reduce the need for a bulk solvent. researchgate.net

By integrating these green methodologies, the synthesis of 5-methoxy-1,2-oxazole-3-carboxylate and its derivatives can be made more efficient, economical, and environmentally sustainable.

Catalytic Methodologies for Enhanced Atom Economy and Efficiency (e.g., Electrochemical Synthesis, Transition Metal Catalysis)

Catalytic methods are at the forefront of efficient chemical synthesis, minimizing waste and energy consumption. While specific research on the electrochemical synthesis of this compound is not extensively documented, the principles of electrosynthesis hold promise for this class of compounds. Transition metal catalysis, particularly with palladium, has shown significant utility in the functionalization of isoxazole rings, which is a key step in the synthesis of precursors to the target molecule.

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in the functionalization of the isoxazole core. Although direct catalytic synthesis of this compound is not widely reported, studies on related isoxazole-3-carboxylates provide valuable insights. For instance, palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate has been achieved, demonstrating the feasibility of functionalizing the isoxazole ring at positions 4 and 5 through C-H bond activation. researchgate.net This methodology allows for the introduction of various aryl groups, which could be a strategic step in a multi-step synthesis of more complex derivatives.

The reaction typically employs a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine (B1218219) ligand and a base. The conditions are optimized to facilitate the double C-H bond functionalization, leading to diarylated products. This approach offers a significant improvement in atom economy by avoiding the need for pre-functionalized starting materials. researchgate.net

Table 1: Palladium-Catalyzed Direct C4,C5-Diarylation of Ethyl Isoxazole-3-carboxylate

Click to view data
EntryAryl BromideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(OAc)₂SPhosCs₂CO₃Dioxane1202485
24-BromoacetophenonePd(OAc)₂SPhosCs₂CO₃Dioxane1202478
31-Bromo-4-fluorobenzenePd(OAc)₂SPhosCs₂CO₃Dioxane1202482
41-Bromo-4-methoxybenzenePd(OAc)₂SPhosCs₂CO₃Dioxane1202475

This table is representative of typical conditions for palladium-catalyzed arylation of an isoxazole-3-carboxylate precursor and is based on findings for similar compounds. researchgate.net

While this specific example focuses on diarylation, the underlying principle of transition metal-catalyzed C-H activation is a powerful tool that could potentially be adapted for the introduction of other functional groups or for intramolecular cyclizations to build the desired 5-methoxyisoxazole (B1645809) structure.

Microwave-Assisted and Flow Chemistry Synthesis of Oxazoles

Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability for the synthesis of heterocyclic compounds like oxazoles and their precursors.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. abap.co.in The application of microwave energy for the synthesis of isoxazole derivatives has been reported to be highly effective. For instance, the synthesis of various isoxazole derivatives has been achieved in minutes under microwave irradiation, compared to several hours required with conventional heating methods. tsijournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Isoxazole Formation

Click to view data
MethodReaction TimeYield (%)
Conventional Heating3 - 5 hours70 - 81
Microwave Irradiation30 - 60 seconds90 - 95

This table illustrates the general advantages of microwave-assisted synthesis for isoxazole derivatives based on reported literature for similar compounds. tsijournals.com

Flow Chemistry Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous benefits, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety for hazardous reactions, and straightforward scalability. uc.pt

Mechanistic Investigations of Chemical Reactivity and Transformations of Sodium;5 Methoxy 1,2 Oxazole 3 Carboxylate

Reactivity Profiles of the 1,2-Oxazole Ring System

The isoxazole (B147169) ring possesses a degree of aromatic character that imparts stability, allowing for the manipulation of substituents. However, it also contains a labile N-O bond, which is a key site for ring cleavage under various conditions, particularly reductive or basic environments. ingentaconnect.comresearchgate.net This dual nature makes the isoxazole ring a versatile building block in organic synthesis, serving as a stable scaffold that can be strategically cleaved when needed to reveal difunctionalized compounds. ingentaconnect.comresearchgate.net

The isoxazole ring can undergo substitution reactions, with the regiochemical outcome determined by the electronic nature of the ring carbons.

Electrophilic Aromatic Substitution: Electrophilic attack on the isoxazole nucleus occurs preferentially at the C4 position. reddit.com This is the most electron-rich carbon in the ring, making it the most susceptible to electrophiles. A variety of electrophilic cyclization methods that yield 4-substituted isoxazoles have been developed, highlighting the favorability of this position for substitution. organic-chemistry.orgacs.org For example, 2-alkyn-1-one O-methyl oximes can be cyclized with electrophiles like iodine monochloride (ICl) or bromine under mild conditions to produce 4-halo-isoxazoles in good to excellent yields. organic-chemistry.orgacs.orgnih.gov The reaction is tolerant of sterically bulky groups on the precursor molecule. nih.gov

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on an unsubstituted isoxazole ring is not a common reaction pathway. Instead, the interaction of a nucleophile with the isoxazole ring often leads to ring-opening reactions due to the inherent weakness of the N-O bond. ingentaconnect.comresearchgate.net While substitution can occur if a suitable leaving group is present at the electron-deficient C3 or C5 positions, the more prevalent outcome of nucleophilic attack is cleavage of the heterocyclic system.

Table 1: Regioselectivity of Substitution on the Isoxazole Ring
Reaction TypePosition of AttackRationaleExample Reaction
Electrophilic SubstitutionC4Most electron-rich position. reddit.comHalogenation (Iodination, Bromination). acs.org
Nucleophilic AttackC3 / C5Electron-deficient positions adjacent to heteroatoms. Often leads to ring cleavage. ingentaconnect.comresearchgate.netBase-catalyzed ring opening. researchgate.net

The cleavage of the weak N-O bond is a characteristic and synthetically useful reaction of the isoxazole ring system. This can be initiated by various means, including reduction, heat, or light.

Ring-Opening Reactions:

Reductive Cleavage: This is the most common method for isoxazole ring opening. A variety of reducing agents can be employed, and the products depend on the specific reagents and reaction conditions. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is a widely applicable method. nih.govmdpi.com Other common systems include Molybdenum hexacarbonyl [Mo(CO)₆] with water, which typically yields β-aminoenones, and samarium diiodide (SmI₂). researchgate.netrsc.orgbeilstein-journals.org The resulting difunctionalized products can include γ-amino alcohols, β-hydroxy ketones, and enaminones. ingentaconnect.combeilstein-journals.org

Electrophile-Induced Opening: Treatment of isoxazoles with an electrophilic fluorinating agent such as Selectfluor® can induce a ring-opening fluorination, leading to the formation of α-fluorocyanoketones under mild conditions. researchgate.netacs.orgnih.gov

Transition Metal-Catalyzed Opening: Transition metals can catalyze the ring opening and subsequent annulation of isoxazoles to form other heterocyclic systems like pyrroles and pyridines. acs.orgresearchgate.net

Table 2: Selected Methods for Isoxazole Ring Opening
Reagent/ConditionReaction TypeTypical ProductReference
Raney Ni / H₂Reductive Cleavageγ-Amino alcohol / β-Hydroxy ketone nih.govbeilstein-journals.org
Mo(CO)₆ / H₂OReductive Cleavageβ-Aminoenone rsc.orgbeilstein-journals.org
SmI₂Reductive Cleavageβ-Hydroxy ketone researchgate.net
Selectfluor®Electrophilic Openingα-Fluorocyanoketone researchgate.netacs.org
UV IrradiationPhotochemicalAzirine intermediate, Oxazole (B20620), Ketenimine nih.govwikipedia.org

Rearrangement Pathways:

Photochemical Rearrangement: Upon exposure to UV light, isoxazoles can undergo photoisomerization. This process involves the homolytic cleavage of the N-O bond to form an acyl azirine intermediate, which can subsequently rearrange to form a more stable oxazole. nih.govwikipedia.org Under certain conditions, this photochemical process can also lead to the formation of highly reactive ketenimines. nih.govacs.org

Boulton-Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement of heterocyclic compounds. Certain appropriately substituted isoxazoles, such as arylhydrazones of isoxazolo[4,5-b]pyridine-3-carbaldehyde, have been shown to undergo this rearrangement to yield 1,2,3-triazole derivatives. beilstein-journals.org

Transformations Involving the 5-Methoxy Group

The methoxy (B1213986) group at the C5 position significantly influences the electronic properties of the isoxazole ring and can itself be a site of chemical transformation.

The aryl-ether linkage of the 5-methoxy group can be cleaved to yield a 5-hydroxyisoxazole. While specific studies on 5-methoxyisoxazole (B1645809) are not prevalent, general methodologies for the demethylation of aryl methyl ethers are applicable. These methods often involve the use of strong Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), which coordinate to the ether oxygen and facilitate nucleophilic cleavage of the methyl C-O bond. Other reagents like strong protic acids (HBr, HI) or nucleophilic agents (e.g., thiolates) can also be effective. The choice of reagent is critical to avoid undesired reactions with the isoxazole ring or the carboxylate functionality. Derivatization of the methoxy group itself is less common but could potentially involve reactions at the methyl group under radical conditions.

This electron-donating nature has several consequences for reactivity:

Activation towards Electrophilic Substitution: The increased electron density, particularly at the C4 position, further activates the ring for electrophilic aromatic substitution. This makes reactions like halogenation at C4 even more facile compared to an unsubstituted isoxazole.

Influence on Ring Stability: The donation of electron density into the ring system can influence the stability of the N-O bond. This effect can modulate the conditions required for ring-opening reactions.

Steric Effects: The methoxy group is relatively small and is not expected to exert a significant steric hindrance on reactions at the adjacent C4 position. However, its presence could influence the conformational preferences of the molecule and the approach of bulky reagents.

Chemical Reactivity of the 3-Carboxylate Functionality

The sodium carboxylate group at the C3 position is an electron-withdrawing group and is generally unreactive in its salt form. Its primary role is often as a precursor to the more versatile carboxylic acid functionality.

The main chemical transformation of the sodium carboxylate is protonation with acid to generate the corresponding 5-methoxy-1,2-oxazole-3-carboxylic acid. nbinno.com Once formed, this carboxylic acid can undergo the full range of reactions typical for this functional group, allowing for extensive derivatization:

Esterification: Reaction with an alcohol under acidic conditions or via an activated intermediate yields the corresponding ester. mdpi.com

Amide Formation: The carboxylic acid can be coupled directly with primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (DCC) to form isoxazole-4-tertiary carboxamides. clockss.org

Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. clockss.org

Esterification and Amidation Reactions of the Carboxylate

The carboxylate group of sodium;5-methoxy-1,2-oxazole-3-carboxylate is a versatile functional handle that allows for the synthesis of various ester and amide derivatives. These transformations typically proceed via the initial conversion of the sodium salt to the free carboxylic acid, 5-methoxy-1,2-oxazole-3-carboxylic acid, through acidification.

Esterification: The synthesis of esters from the corresponding carboxylic acid can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com

Amidation: The formation of amides from 5-methoxy-1,2-oxazole-3-carboxylic acid requires activation of the carboxyl group to generate a more reactive electrophile that can then be attacked by an amine. A common laboratory and industrial method involves converting the carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 5-methoxy-1,2-oxazole-3-carbonyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding amide. google.com

Alternatively, various coupling agents can be employed to facilitate direct amidation without the need to isolate the acyl chloride. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester and phosphonitrilic chloride trimer (PNT) have been shown to be effective for the amidation of a wide range of carboxylic acids under mild conditions. researchgate.netiajpr.com These methods offer high yields and functional group tolerance. iajpr.com

TransformationTypical ReagentsReaction TypeKey Intermediate
EsterificationAlcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationProtonated Carboxylic Acid
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂)Acyl Chloride Formation & Nucleophilic SubstitutionAcyl Chloride
AmidationAmine (e.g., RNH₂), Coupling Agent (e.g., PNT)Direct AmidationActivated Carboxylic Acid
Table 1. General Conditions for Esterification and Amidation.

Decarboxylation Pathways and Kinetic Studies

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For heteroaromatic carboxylic acids like 5-methoxy-1,2-oxazole-3-carboxylic acid, this transformation typically occurs upon heating. The ease of decarboxylation is generally related to the stability of the carbanion intermediate formed after the loss of CO₂. wikipedia.org

The proposed pathway for the decarboxylation of 5-methoxy-1,2-oxazole-3-carboxylic acid involves the loss of carbon dioxide to form a 5-methoxy-1,2-oxazol-3-yl anion. This anionic intermediate is then protonated by a proton source in the reaction medium, such as a trace amount of water or the carboxylic acid starting material itself, to yield 5-methoxy-1,2-oxazole. The stability of the heterocyclic anion intermediate is a key factor in the reaction's feasibility. Studies on the decarboxylation of the closely related 5-methylisoxazole-3-carboxylic acid confirm this transformation pathway. researchgate.net

Kinetic studies on the decarboxylation of isoxazole carboxylic acids are not extensively documented in the literature. However, the reaction rate is known to be influenced by several factors:

Temperature: Higher temperatures increase the reaction rate, as is typical for most chemical reactions.

Solvent: The choice of solvent can influence the stability of the transition state and intermediates, thereby affecting the reaction kinetics.

Substituents: The electronic nature of substituents on the isoxazole ring can impact the stability of the anionic intermediate. Electron-withdrawing groups can stabilize the negative charge, potentially accelerating the reaction, while electron-donating groups might have the opposite effect.

The decarboxylation of carboxylic acids bearing an electron-withdrawing group at the β-position (relative to the carboxyl group) often proceeds more readily due to the stabilization of the resulting carbanion. wikipedia.orgyoutube.com

Metal-Catalyzed Transformations and Coupling Reactions Involving the Carboxylate

The isoxazole ring and its associated carboxylate group can participate in a variety of metal-catalyzed transformations, leading to significant structural modifications. These reactions often involve either the direct use of the carboxylate as a leaving group or the cleavage of the fragile N-O bond within the isoxazole ring.

Decarboxylative Cross-Coupling: Palladium-catalyzed decarboxylative cross-coupling reactions represent a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. In this type of reaction involving an isoxazole-3-carboxylate, the metal catalyst, typically a palladium complex, facilitates the extrusion of CO₂ and the subsequent coupling of the resulting isoxazolyl fragment with a suitable partner, such as an organohalide or an organometallic reagent.

Ring-Opening Cross-Coupling: The 5-methoxy substituent makes the isoxazole ring susceptible to metal-catalyzed ring-opening reactions. For instance, nickel-catalyzed C-N cross-coupling reactions between 5-alkoxyisoxazoles and organoboronic acids have been developed. rsc.org In this process, the 5-alkoxy isoxazole serves as an aminating agent through the cleavage of the N–O bond, leading to the formation of (Z)-N-aryl β-enamino esters. rsc.org Molybdenum hexacarbonyl has also been used to induce the reductive ring opening of isoxazoles to form enamines, which can then undergo further cyclization reactions. nih.gov

Catalyst TypeReaction ClassRole of Isoxazole MoietyResulting Product Type
Palladium (Pd)Decarboxylative Cross-CouplingAryl/Heteroaryl SourceSubstituted Isoxazoles
Nickel (Ni)C-N Cross-CouplingAminating Agent (via N-O cleavage)(Z)-N-aryl β-enamino esters rsc.org
Molybdenum (Mo)Reductive Ring OpeningEnamine PrecursorEnaminones / Pyridones nih.gov
Table 2. Examples of Metal-Catalyzed Transformations.

Directed Metalation and Functionalization at the Oxazole Core

The functionalization of the 5-methoxy-1,2-oxazole-3-carboxylate core is primarily governed by the principles of electrophilic aromatic substitution on a heterocyclic system. The isoxazole ring is considered an electron-deficient heterocycle, but the directing effects of its substituents play a crucial role in determining the position of substitution.

The reactivity of the isoxazole ring towards electrophiles is highest at the C4 position. This preference is explained by the stability of the Wheland intermediate (also known as an arenium ion) formed during the reaction. wikipedia.orgmasterorganicchemistry.com When an electrophile attacks the C4 position, the resulting positive charge can be delocalized through resonance structures without placing a positive charge on the already electron-deficient nitrogen atom, which would be highly unfavorable. reddit.com

In the case of 5-methoxy-1,2-oxazole-3-carboxylate, both existing substituents direct incoming electrophiles to the C4 position:

The 5-methoxy group is an activating, ortho,para-director. Due to its position, it strongly directs electrophilic attack to the adjacent C4 position.

The 3-carboxylate group is a deactivating, meta-director. Relative to its position at C3, the C4 position is meta, thus it also directs substitution to this site.

The convergence of these directing effects makes the C4 position the exclusive site for functionalization via electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

While direct deprotonation (metalation) of the C4 position with a strong base (directed metalation) followed by quenching with an electrophile is a common strategy for functionalizing other heterocyles, for isoxazoles, electrophilic substitution is often the more straightforward and commonly reported method for introducing new substituents at this position.

Photo-Induced and Radical Reactions of 5-Methoxyoxazoles

The 5-methoxyoxazole moiety is a reactive participant in both photo-induced and radical-mediated reactions. The electron-rich nature of the double bond, enhanced by the methoxy group, makes it susceptible to cycloadditions and radical additions.

Photo-Induced Cycloadditions: 5-methoxyoxazoles can undergo photochemical cycloaddition reactions. For example, photoreactions between isoquinoline-1,3,4-trione (IQT) and 2-methyl-5-methoxyoxazoles proceed via a [2+2] cycloaddition pathway. nih.gov This reaction is highly regioselective, determined by the formation of the most stable 1,4-diradical intermediate, and leads to the formation of spiroisoquinolineoxetanes. nih.gov Other photochemical reactions of isoxazole derivatives can lead to the synthesis of complex structures like isoxazole-5(4H)-ones through processes involving radical intermediates. mdpi.com

Radical Reactions: The double bond of 5-methoxyoxazoles is an effective radical acceptor. Anodic single-electron oxidation of N-aryl glycinamides can generate an α-amino radical, which subsequently adds to a 5-methoxyoxazole. acs.orgacs.org This radical addition initiates a cascade sequence involving ring-opening and reconstruction to form unique fused imidazoline scaffolds. acs.orgacs.org The involvement of radical intermediates in such transformations has been confirmed through radical trapping experiments using scavengers like butylated hydroxytoluene (BHT). acs.orgacs.org

Reaction TypeInitiation MethodKey IntermediateProduct Class
[2+2] PhotocycloadditionUV Irradiation1,4-DiradicalSpirooxetanes nih.gov
Formal (3+2) Cycloaddition/ImidationElectro-oxidationα-Amino Radical / Radical CationFused Imidazolines acs.orgacs.org
Multicomponent Photochemical SynthesisVisible Light IrradiationRadical IntermediatesIsoxazole-5(4H)-ones mdpi.com
Table 3. Summary of Photo-Induced and Radical Reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies for Sodium;5 Methoxy 1,2 Oxazole 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Sodium;5-methoxy-1,2-oxazole-3-carboxylate, ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show two distinct singlets corresponding to the proton on the isoxazole (B147169) ring (C4-H) and the protons of the methoxy (B1213986) group (-OCH₃). The ¹³C NMR spectrum would reveal signals for all five carbon atoms in the molecule: the three carbons of the isoxazole ring, the carboxylate carbon, and the methoxy carbon. The anticipated chemical shifts are crucial for initial structural verification. rsc.orgsciarena.comrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Isoxazole RingC3-~158-162
Isoxazole RingC4-H~6.3-6.6~98-102
Isoxazole RingC5-~170-174
Carboxylate-COO⁻-~160-165
Methoxy-OCH₃~3.9-4.1~56-60

While 1D NMR provides fundamental data, multi-dimensional NMR experiments are essential for unambiguous spectral assignment and detailed structural insights. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, COSY would primarily serve as a negative control, confirming the absence of scalar coupling for the two expected singlets (C4-H and -OCH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link the proton signal at ~6.3-6.6 ppm to the C4 carbon signal at ~98-102 ppm, and the proton signal at ~3.9-4.1 ppm to the methoxy carbon signal at ~56-60 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for mapping the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

The methoxy protons (-OCH₃) showing a correlation to the C5 carbon of the isoxazole ring.

The C4-H proton showing correlations to the C3, C5, and carboxylate carbons. These correlations are instrumental in confirming the substitution pattern on the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A NOESY experiment could show a through-space correlation between the methoxy protons and the C4-H proton, confirming their spatial proximity on the same face of the isoxazole ring.

Solid-State NMR (ssNMR) spectroscopy is indispensable for characterizing the compound in its native crystalline form, providing information that is inaccessible from solution-state NMR. It is particularly powerful for identifying and distinguishing between different polymorphs (crystal forms), as the NMR signals are highly sensitive to the local molecular environment and intermolecular packing. iastate.edunih.gov

Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide a high-resolution carbon spectrum of the solid material. Furthermore, advanced experiments like ¹³C{¹⁴N} Rotational Echo Double Resonance (REDOR) or Resonance Echo Saturation Pulse Double Resonance (RESPDOR) could be employed to unequivocally confirm the connectivity between carbon and nitrogen atoms within the isoxazole ring, leveraging the 99.6% natural abundance of ¹⁴N. nih.gov Any variations in crystal packing among different polymorphs would manifest as distinct chemical shifts in their ssNMR spectra, making it a definitive tool for solid-form characterization.

X-ray Crystallography and Single Crystal Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, yielding a precise three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy. iucr.orgresearchgate.net

A crystallographic analysis of this compound would confirm the planarity of the isoxazole ring, a common feature in related structures. nih.govnih.gov The analysis would provide precise measurements of all bond lengths and angles, allowing for a detailed comparison with theoretical models and related compounds. Torsion angles, particularly those involving the methoxy and carboxylate substituents relative to the ring, would define the molecule's preferred conformation in the solid state. While the molecule is achiral and thus has no absolute configuration, crystallography would reveal its exact conformational state within the crystal lattice.

As an ionic compound, the crystal packing of this compound is expected to be dominated by strong electrostatic interactions between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻). mdpi.com The sodium ion would likely exhibit a coordination sphere involving multiple oxygen atoms from the carboxylate groups of adjacent molecules, potentially leading to the formation of coordination polymers or intricate layered or network structures. rsc.orgwikipedia.org

C-H···O Hydrogen Bonds: Interactions between the C4-H or methoxy C-H groups and the carboxylate or isoxazole oxygen atoms.

π–π Stacking: Potential stacking interactions between the electron-rich isoxazole rings of adjacent molecules, as observed in similar isoxazole structures. nih.gov

Table 2: Potential Intermolecular Interactions and Their Role in the Crystal Lattice
Interaction TypeParticipating GroupsExpected Role in Crystal Packing
Ionic BondingNa⁺ and -COO⁻Primary driving force for crystallization; forms the core structural framework.
Ion-DipoleNa⁺ and isoxazole ring heteroatoms (N, O)Contributes to the coordination environment of the sodium ion.
C-H···O Hydrogen BondsC-H groups (ring, methoxy) and Oxygen atoms (carboxylate, methoxy, ring)Directional interactions that link the primary ionic motifs into a 3D superstructure.
π–π StackingIsoxazole ringsStabilizes the packing of aromatic rings, often in a parallel-displaced or T-shaped arrangement.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. rsc.org These methods are complementary and are used to confirm the molecular structure by identifying characteristic vibrational modes.

For this compound, the IR and Raman spectra would display characteristic peaks corresponding to the vibrations of the isoxazole ring, the methoxy group, and the carboxylate anion. The most diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻), which are typically observed at different frequencies than a protonated carboxylic acid or an ester. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹)
Functional Group / MoietyVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylate (-COO⁻)Asymmetric stretch~1550-1610
Carboxylate (-COO⁻)Symmetric stretch~1400-1440
Isoxazole RingC=N stretch~1600-1650
Isoxazole RingRing stretching (C=C, C-O)~1450-1580
Methoxy (C-O-C)Asymmetric stretch~1230-1270
Methoxy (C-O-C)Symmetric stretch~1020-1060
Aromatic C-HC-H stretch~3050-3150

These vibrational signatures serve as a rapid and reliable fingerprint for confirming the identity and purity of the compound, and can also be used to study bonding changes that occur upon coordination with the sodium ion.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass. For the carboxylate anion of the title compound, C₅H₄NO₄⁻, the exact mass can be calculated and experimentally verified to confirm its identity.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. mdpi.com In an MS/MS experiment, the molecular ion of 5-methoxy-1,2-oxazole-3-carboxylate is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.com The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. The nature of substituents on a heterocyclic ring is known to have a notable impact on the fragmentation routes. mdpi.com While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of isoxazoles and related heterocyclic structures. mdpi.com Key fragmentation processes would likely involve the cleavage of the labile N-O bond in the isoxazole ring, loss of the methoxy group (-OCH₃), and decarboxylation (loss of CO₂). ijpca.org

A hypothetical fragmentation pathway for the 5-methoxy-1,2-oxazole-3-carboxylate anion is detailed in the table below.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription
142.01[C₄H₄NO₂]⁻CO₂Decarboxylation of the parent ion.
142.01[C₅H₁NO₃]⁻CH₃•Loss of a methyl radical from the methoxy group.
142.01[C₄H₄O₃]⁻NOCleavage of the N-O bond and subsequent rearrangement.
114.02 ([C₄H₄NO₂]⁻)[C₃H₂O₂]⁻CH₂N•Further fragmentation following decarboxylation.

This interactive table outlines a potential fragmentation pathway based on chemical principles.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Stereochemical Studies (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left and right circularly polarized light. jascoinc.com Circular Dichroism (CD) spectroscopy is a primary example, measuring the difference in absorption of left and right circularly polarized light by chiral molecules. jascoinc.com This technique is exceptionally valuable for analyzing the stereochemistry of chiral compounds.

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Consequently, it is optically inactive and will not produce a signal in a CD spectrum.

However, CD spectroscopy becomes a highly relevant and powerful tool for the analysis of chiral derivatives of this compound. rsc.org If a chiral center is introduced into the molecule, for instance, by replacing a hydrogen atom with a chiral substituent or by synthesizing a derivative with a chiral side chain, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the CD signals (known as the Cotton effect) can be used to determine the absolute configuration of the stereocenter and to quantify the enantiomeric purity of a sample. jascoinc.com The study of the chiroptical properties of such derivatives is crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly. univ-rennes.fr

The applicability of Circular Dichroism is summarized in the table below.

Compound TypeChiralityExhibits CD Signal?Application
This compoundAchiralNoNot applicable.
Chiral Derivative of this compoundChiralYesDetermination of absolute configuration and enantiomeric purity.

This interactive table clarifies the relevance of CD spectroscopy for the title compound and its potential derivatives.

Computational and Theoretical Investigations of Sodium;5 Methoxy 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and reactivity of molecules. For derivatives of 1,2-oxazole, these methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. Studies on various oxazole (B20620) derivatives, which are structurally analogous to the 5-methoxy-1,2-oxazole-3-carboxylate anion, reveal key electronic and structural features.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to predict optimized molecular geometries. For oxazole derivatives, the five-membered ring is generally found to be planar. The presence of substituents, such as a methoxy (B1213986) group at the C5 position and a carboxylate group at the C3 position, would influence the electronic charge distribution across the molecule. The methoxy group is an electron-donating group, which would increase the electron density on the oxazole ring, while the carboxylate group is an electron-withdrawing group.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the 5-methoxy-1,2-oxazole-3-carboxylate anion, the negative charge would be localized on the carboxylate oxygen atoms, making this region highly susceptible to electrophilic attack. The oxygen and nitrogen atoms within the oxazole ring also represent areas of negative potential.

The energy landscapes of such molecules can be explored by calculating the energies of different conformations. For the 5-methoxy-1,2-oxazole-3-carboxylate anion, rotation around the C-O bond of the methoxy group and the C-C bond connecting the carboxylate group to the ring would be key conformational variables.

Table 1: Representative Calculated Electronic Properties of an Analogous Oxazole Derivative

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D
Note: These are representative values for a substituted oxazole and are intended for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a higher level of theory for calculating molecular properties. These methods are computationally more intensive than DFT but can offer more accurate results for certain properties.

For oxazole and its derivatives, ab initio calculations have been used to refine geometric parameters, vibrational frequencies, and electronic properties. A comparative study of DFT and ab initio methods often reveals a good correlation, with DFT methods like B3LYP providing results comparable to MP2 for many properties of organic molecules. High-accuracy calculations would be particularly useful for determining the precise bond lengths and angles within the 5-methoxy-1,2-oxazole-3-carboxylate anion and for calculating its vibrational spectra (IR and Raman), which could then be compared with experimental data for validation.

Molecular Dynamics Simulations for Conformational Analysis and Solution-State Behavior

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a condensed phase, such as in solution. For Sodium;5-methoxy-1,2-oxazole-3-carboxylate, an ionic compound, MD simulations would be crucial for understanding its behavior in a solvent like water.

MD simulations can provide insights into:

Solvation Structure: How water molecules arrange around the sodium cation and the 5-methoxy-1,2-oxazole-3-carboxylate anion. The polar carboxylate group would be expected to form strong hydrogen bonds with water molecules.

Ion Pairing: The dynamics of the interaction between the sodium cation and the carboxylate anion in solution, including the formation of contact ion pairs and solvent-separated ion pairs.

Conformational Dynamics: The flexibility of the 5-methoxy-1,2-oxazole-3-carboxylate anion in solution, including the rotation of the methoxy and carboxylate groups.

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with quantum mechanical calculations for the forces between atoms, can provide a highly accurate description of the interactions, particularly the hydrogen bonding between the carboxylate anion and water molecules. Studies on the hydration of carboxylate ions show that they form strong hydrogen bonds with surrounding water molecules, significantly influencing their orientation and the local solvent structure.

Reactivity Prediction and Detailed Reaction Pathway Analysis

Theoretical methods are invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of its reactions.

Computational chemistry can be used to model chemical reactions involving the 5-methoxy-1,2-oxazole-3-carboxylate anion. By locating and characterizing the transition state structures for a proposed reaction, the activation energy can be calculated, providing a quantitative measure of the reaction rate.

For instance, the 1,2-oxazole ring can undergo various transformations, such as ring-opening reactions or cycloadditions. Theoretical studies on related oxazole systems have elucidated the mechanisms of such reactions. For a reaction involving the 5-methoxy-1,2-oxazole-3-carboxylate anion, computational analysis could determine the most likely reaction pathway by comparing the activation energies of competing mechanisms. This would involve optimizing the geometries of reactants, products, and transition states, and confirming the nature of the stationary points through frequency calculations (a transition state has exactly one imaginary frequency).

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other species.

For the 5-methoxy-1,2-oxazole-3-carboxylate anion, the HOMO would likely be localized on the electron-rich carboxylate group and the oxazole ring, indicating that these are the primary sites for reaction with electrophiles. The LUMO, on the other hand, would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Conceptual Reactivity Descriptors Derived from FMO Energies for an Analogous Oxazole Derivative

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / 2ηPropensity to accept electrons
Note: These descriptors provide a theoretical framework for comparing the reactivity of different molecules.

By analyzing the FMOs, one can predict the regioselectivity and stereoselectivity of reactions. For example, in a cycloaddition reaction, the overlap between the HOMO of one reactant and the LUMO of the other would determine the preferred orientation of the interacting molecules.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum mechanical methods are instrumental in predicting the spectroscopic properties of complex organic molecules, including isoxazole (B147169) derivatives. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for structural validation. nih.govresearchgate.net

NMR Chemical Shift Prediction: The accurate prediction of 1H and 13C NMR chemical shifts is crucial for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP or mPW1PW91, has become a standard approach for calculating NMR shielding tensors. researchgate.netmdpi.com These calculated shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Studies on related heterocyclic compounds demonstrate a strong correlation between theoretically calculated and experimentally observed chemical shifts. mdpi.com For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the methoxy group carbon (typically in the range of 56-62 ppm), the isoxazole ring carbons, and the carboxylate carbon. researchgate.net A study on para-substituted 3-phenylisoxazoles showed that DFT calculations could effectively model the 13C NMR signals of the isoxazole ring. nih.gov Discrepancies between calculated and experimental shifts can often be minimized by considering solvent effects and using appropriate scaling factors. mdpi.com The comparison of predicted and experimental spectra serves as a powerful tool for distinguishing between isomers and confirming assignments. iastate.edu

Table 1: Representative Predicted 13C NMR Chemical Shifts (δ, ppm) for Isoxazole Ring Carbons Based on Computational Studies of Related Derivatives.
Carbon PositionTypical Predicted Chemical Shift Range (ppm)Key Influencing Factors
C3 (attached to carboxylate)158 - 165Electronic effect of the carboxylate group, ring aromaticity.
C495 - 110Shielded by adjacent heteroatoms.
C5 (attached to methoxy)165 - 175Strong deshielding effect of the methoxy group and ring oxygen.

Vibrational Frequencies Prediction: Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. DFT calculations can determine the vibrational modes of the molecule, providing frequencies and intensities that correspond to specific bond stretching, bending, and torsional motions. scirp.org For this compound, key predicted vibrational bands would include the C=N stretching of the isoxazole ring, the symmetric and asymmetric stretching of the carboxylate group (COO-), and the stretching and bending modes of the methoxy (O-CH3) group. researchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. scirp.org Such analyses are invaluable for assigning complex experimental spectra and understanding the vibrational characteristics of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Mechanistic Insights at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For isoxazole derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful for understanding the molecular-level interactions that govern their biological function, excluding clinical outcomes. mdpi.comrsc.org

These models generate 3D contour maps that visualize the regions around the molecule where specific physicochemical properties are predicted to enhance or diminish activity. This provides a mechanistic hypothesis for ligand-receptor interactions.

A significant 3D-QSAR and molecular dynamics study on isoxazole derivatives as agonists for the farnesoid X receptor (FXR) provided detailed structural requirements for their activity. mdpi.comnih.gov

CoMFA and CoMSIA models revealed that steric, electrostatic, hydrophobic, and hydrogen-bonding fields are critical for agonistic activity. mdpi.com

Contour map analysis indicated that the presence of a hydrophobic group at the R2 position and an electronegative group at the R3 position of the isoxazole scaffold are crucial for high agonistic activity. mdpi.comdntb.gov.ua This suggests that specific hydrophobic and electrostatic interactions with the receptor's binding pocket are the primary drivers of the compound's function at the molecular level.

The models also identified unfavorable regions, such as areas where bulky or hydrogen bond acceptor groups would result in a loss of bioactivity, providing a clear guide for structural modification. mdpi.com

Similarly, QSAR studies on isoxazole derivatives as tubulin inhibitors have been used to design novel compounds with potentially higher activity. nih.gov Other studies on related benzoxazole (B165842) derivatives identified that steric, electrostatic, and hydrogen bond interactions are the main driving forces for inhibitor-receptor binding. rsc.org These computational models provide a powerful framework for understanding how the subtle arrangement of functional groups on the isoxazole core dictates its interaction with biological targets at a molecular level.

Table 2: Summary of Mechanistic Insights from QSAR Studies on Isoxazole Derivatives.
Biological Target/ActivityQSAR MethodKey Molecular-Level FindingsReference
Farnesoid X Receptor (FXR) AgonismCoMFA, CoMSIAHydrophobicity and electronegativity at specific positions are crucial for activity. The hydrogen bond donor field contributed most significantly. mdpi.comnih.govdntb.gov.ua
Tubulin Inhibition3D-QSARDeveloped a predictive model to design novel derivatives with enhanced binding affinity to the target receptor. nih.gov
Anti-inflammatory ActivityQSAREstablished a correlation between physicochemical properties and the anti-inflammatory activity of 3,5-disubstituted isoxazoles. researchgate.net
Hsp90 InhibitionPharmacophore Modeling, 3D-QSARIdentified hydrogen bond acceptors, donors, and hydrophobic features as crucial for binding affinity to the enzyme. researchgate.net

Applications of Sodium;5 Methoxy 1,2 Oxazole 3 Carboxylate As a Versatile Synthetic Building Block and Precursor

Role in the Total Synthesis of Complex Natural Products and Analogues

The 1,2-oxazole ring is a recurring structural element in a wide range of natural products exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnio.res.in Consequently, the development of synthetic methodologies for the construction and elaboration of this heterocyclic system is of significant interest in the total synthesis of such complex molecules and their analogues. pitt.edu While specific examples detailing the direct use of Sodium;5-methoxy-1,2-oxazole-3-carboxylate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are pertinent to synthetic strategies for related compounds.

The isoxazole (B147169) moiety can serve as a stable precursor to other functional groups through ring-opening reactions. For instance, the N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation. clockss.org This transformation typically yields a β-amino enone, a versatile intermediate that can be further elaborated into various acyclic and heterocyclic structures. This latent functionality makes isoxazole derivatives valuable in synthetic planning, allowing for the introduction of more sensitive functionalities at a later stage of a complex synthesis.

Furthermore, the substituents on the isoxazole ring can be strategically chosen to facilitate key bond-forming reactions. The carboxylate group at the 3-position can be converted into other functional groups or used as a point of attachment for coupling with other molecular fragments, a common strategy in the convergent synthesis of complex natural products.

Utilization in Heterocyclic Chemistry for the Construction of Novel Architectures

The 1,2-oxazole ring of this compound is a valuable scaffold for the construction of novel and more complex heterocyclic architectures. The inherent reactivity of the isoxazole ring system allows for its transformation into a variety of other heterocycles through ring-opening, rearrangement, and cycloaddition reactions. nih.govmdpi.com

One of the most well-established transformations of isoxazoles is their rearrangement to oxazoles. This can be achieved under thermal or photolytic conditions, often proceeding through an azirine intermediate. wikipedia.org More recent methods have demonstrated that this rearrangement can also be accomplished under milder, base-catalyzed conditions. rsc.org This transformation provides a synthetic route from a 1,2-oxazole precursor to a 1,3-oxazole core, which is also a prevalent motif in biologically active compounds.

Furthermore, reductive ring-opening of the isoxazole nucleus provides access to β-amino enones. clockss.org These intermediates are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles, such as pyrimidines, pyridines, and pyrazoles, through condensation reactions with appropriate bifunctional reagents. The specific substitution pattern of the starting isoxazole dictates the structure of the resulting β-amino enone and, consequently, the final heterocyclic product.

The isoxazole ring can also participate in cycloaddition reactions, and its derivatives can be used to construct fused heterocyclic systems. For example, intramolecular nitrile oxide cycloaddition reactions are a powerful tool for the synthesis of bicyclic and polycyclic isoxazoles. mdpi.com The functional groups present on this compound could be modified to incorporate dienophiles or dienes, enabling its participation in Diels-Alder reactions to construct complex polycyclic frameworks.

A summary of synthetic transformations of the isoxazole ring is presented in the table below.

Starting MaterialReagents and ConditionsProductReference(s)
Substituted IsoxazoleBase (e.g., Cs2CO3), Reflux in aprotic solventSubstituted Oxazole (B20620) rsc.org
Substituted IsoxazoleCatalytic Hydrogenation (e.g., Pd/C, H2)β-Amino Enone clockss.org
(2-Nitrophenyl)isoxazoleFe/HOAc4-Aminoquinoline, 3-Acylindole, or Quinolin-4(1H)-one nih.gov

Precursor for Advanced Materials and Functional Molecules (focus on synthesis and structural integration)

The unique electronic and structural properties of the isoxazole ring make its derivatives, such as this compound, attractive building blocks for the synthesis of advanced materials and functional molecules. mdpi.comresearchgate.net

Heterocyclic compounds are increasingly being incorporated into polymer backbones to impart specific electronic, optical, or thermal properties. While the direct polymerization of this compound has not been specifically reported, its bifunctional nature—possessing a reactive heterocyclic core and a carboxylate group—makes it a potential candidate as a monomer or a functional comonomer in the synthesis of novel polymers.

The carboxylate group can be converted to other functional groups, such as esters or amides, which can then undergo polymerization reactions. For instance, conversion to a diol or a diamine derivative would allow for its incorporation into polyesters or polyamides, respectively. The isoxazole ring within the polymer backbone could then influence the polymer's properties, such as its thermal stability, solubility, and conformational characteristics. Furthermore, the isoxazole units could be designed to undergo post-polymerization modifications, allowing for the tuning of the material's properties after its initial synthesis.

Isoxazole derivatives have been investigated for their potential in optoelectronic and sensing applications due to their electronic properties and ability to participate in intra-molecular charge transfer. worldscientific.com Theoretical studies on some isoxazole derivatives have suggested their potential as hole-transporting materials and as candidates for nonlinear optical applications. worldscientific.com The electronic properties of the isoxazole ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The methoxy (B1213986) group in this compound is an electron-donating group that can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Furthermore, isoxazole-containing compounds have been utilized as fluorescent chemosensors for the detection of ions. researchgate.netd-nb.info The isoxazole moiety can be incorporated into a larger molecular framework that includes a binding site for a specific analyte and a fluorophore. Upon binding of the analyte, a change in the fluorescence properties of the molecule, such as quenching or enhancement of emission, can be observed. The carboxylate group of this compound provides a convenient point for attaching such fluorophores or binding units, enabling the design of novel sensors. For example, isoxazole-calix nih.govarene derivatives have been synthesized and shown to act as selective fluorescent sensors for copper(II) ions. researchgate.net

Application in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom in the isoxazole ring of this compound can act as a coordinating atom for metal ions, making this compound and its derivatives potential ligands in coordination chemistry and catalysis. unm.eduresearchgate.net The combination of the nitrogen atom with other nearby donor atoms can lead to the formation of bidentate or polydentate ligands, which can form stable complexes with a variety of metals.

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govscispace.comchimia.chresearchgate.net While isoxazoles are less common in this context than their 1,3-oxazole and oxazoline (B21484) counterparts, the principles of ligand design can be extended to this heterocyclic system.

Metal-Oxazole Carboxylate Complexes as Catalytic Systems

The coordination of organic ligands to metal centers is a cornerstone of catalysis, enabling a vast array of chemical transformations with high efficiency and selectivity. This compound is an excellent candidate for ligand development due to the presence of multiple potential coordination sites: the nitrogen and oxygen atoms of the isoxazole ring and the oxygen atoms of the carboxylate group. By analogy with structurally similar metal azolate/carboxylate (MAC) frameworks, it is anticipated that this compound can form stable complexes with various transition metals, yielding catalysts with interesting properties. researchgate.netnih.gov

While direct catalytic applications of metal complexes derived from this compound are not extensively documented in the literature, the catalytic activity of related metal-azolate and metal-carboxylate frameworks provides a strong indication of their potential. For instance, copper(II) and zinc(II) complexes of 3,5-dimethyl-1H-pyrazol-4-carboxylic acid have demonstrated significant catalytic activity in oxidation and C-C coupling reactions. researchgate.netnih.gov The copper-based complex, in particular, was found to be an effective catalyst for the partial oxidation of cyclohexane (B81311) and the microwave-assisted oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) with high yields. researchgate.netnih.gov Similarly, the zinc-based framework proved to be a competent catalyst for the Henry C-C coupling reaction. researchgate.netnih.gov

Below is a table summarizing the catalytic activities of analogous metal azolate/carboxylate complexes, which serves as a predictive model for the potential applications of metal complexes derived from this compound.

Metal Complex SystemCatalytic ReactionSubstrateProductYield (%)Reference
Copper(II)-dmpzcPartial OxidationCyclohexaneCyclohexanol/Cyclohexanoneup to 12 researchgate.netnih.gov
Copper(II)-dmpzcMicrowave-assisted Oxidation1-PhenylethanolAcetophenoneup to 99 researchgate.netnih.gov
Zinc(II)-dmpzcHenry C-C CouplingAromatic aldehydes and nitroethanesyn-nitroalkanol- researchgate.netnih.gov
(dmpzc = 3,5-dimethyl-1H-pyrazol-4-carboxylate)

Development of Prodrug Strategies Based on the Carboxylate Moiety (focus on chemical transformation)

The carboxylate group of this compound offers a prime handle for chemical modification to develop prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of a drug, such as its solubility, permeability, stability, and bioavailability.

A common and effective chemical transformation for creating prodrugs from compounds bearing a carboxylic acid or carboxylate is esterification. The resulting esters are typically more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. Once inside the cell or in the systemic circulation, these ester prodrugs can be hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid.

In the context of this compound, the carboxylate moiety can be converted into a variety of ester functionalities. This chemical transformation is generally straightforward and can be achieved through standard esterification reactions, such as Fischer esterification or by reacting the corresponding carboxylic acid with an alcohol in the presence of a coupling agent.

The choice of the alcohol used for esterification can be tailored to fine-tune the properties of the resulting prodrug. For example, simple alkyl esters (e.g., methyl, ethyl) can be synthesized to increase lipophilicity. More complex esters, incorporating promoieties with specific targeting or release properties, can also be envisioned.

A study on mefloquine-isoxazole carboxylic esters as antituberculosis agents highlights the potential of this approach. In this work, an ethyl ester of an isoxazole carboxylic acid was found to have potent activity, and it was suggested that the ester may function as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid form.

The table below illustrates the general chemical transformation involved in the development of ester prodrugs from the parent carboxylic acid of this compound.

Parent CompoundChemical TransformationProdrugPotential Advantage
5-methoxy-1,2-oxazole-3-carboxylic acidEsterification with Ethanol (B145695)Ethyl 5-methoxy-1,2-oxazole-3-carboxylateIncreased lipophilicity, enhanced cell permeability
5-methoxy-1,2-oxazole-3-carboxylic acidEsterification with a long-chain alcoholLong-chain alkyl 5-methoxy-1,2-oxazole-3-carboxylateSustained release, improved formulation possibilities
5-methoxy-1,2-oxazole-3-carboxylic acidEsterification with a promoietyPromoietyl 5-methoxy-1,2-oxazole-3-carboxylateTargeted drug delivery, site-specific activation

By chemically modifying the carboxylate group, it is possible to design and synthesize a library of prodrugs with a range of physicochemical and pharmacokinetic properties, thereby optimizing the therapeutic potential of the 5-methoxy-1,2-oxazole-3-carboxylate scaffold.

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